molecular formula C8H11FN2O4 B3329088 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil CAS No. 55185-82-5

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil

Cat. No.: B3329088
CAS No.: 55185-82-5
M. Wt: 218.18 g/mol
InChI Key: IMSLFZJVAPDMGY-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil is a synthetic organic compound of significant interest in biochemical and pharmaceutical research. This modified uracil analog is designed for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound is structurally characterized by a uracil core, a fundamental component of RNA, which has been functionalized with a fluorine atom at the 5-position and hydroxyethyl groups on the two nitrogen atoms. The introduction of a fluorine atom is a common strategy in medicinal chemistry to alter the electronic properties, metabolic stability, and binding affinity of nucleobase analogs . The hydroxyethyl side chains may enhance the molecule's solubility and provide sites for further chemical conjugation, making it a valuable building block or intermediate in the synthesis of more complex molecules or prodrugs. Its primary research utility lies in the study of nucleotide metabolism and analog design . Researchers can utilize this compound to investigate the structure-activity relationships of fluoropyrimidines, a class that includes the well-known chemotherapeutic agent 5-Fluorouracil (5-FU) . Studies on compounds like 5-FU focus on their role as inhibitors of thymidylate synthase, a critical enzyme for DNA synthesis . Furthermore, the metabolic pathways of uracil and its analogs, including conversion to metabolites like dihydrouracil, are a key area of investigation, as variations in this metabolism (such as Dihydropyrimidine Dehydrogenase deficiency) can significantly impact drug efficacy and toxicity . As such, this compound serves as a specialized tool for advancing the understanding of nucleotide chemistry and developing novel experimental therapeutic agents.

Properties

IUPAC Name

5-fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O4/c9-6-5-10(1-3-12)8(15)11(2-4-13)7(6)14/h5,12-13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSLFZJVAPDMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C(=O)N1CCO)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720886
Record name 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55185-82-5
Record name 5-Fluoro-1,3-bis(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil typically involves the fluorination of uracil derivatives followed by the introduction of hydroxyethyl groups. One common method involves the reaction of 5-fluorouracil with ethylene oxide under basic conditions to yield the desired compound. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the hydroxyethyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield 5-Fluoro-1,3-bis(2-formyl)-uracil, while nucleophilic substitution of the fluorine atom can produce various substituted uracil derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil acts as an antimetabolite, interfering with the synthesis of nucleic acids. It is incorporated into RNA and DNA, disrupting cellular processes and leading to apoptosis in rapidly dividing cancer cells. This mechanism is similar to that of its parent compound, 5-FU, which has been widely used for treating solid tumors such as colorectal and breast cancers .

Case Studies
Research has demonstrated that derivatives of 5-FU, including this compound, exhibit enhanced pharmacological properties compared to 5-FU alone. For instance, studies have shown that certain derivatives possess improved selectivity and reduced toxicity, making them more suitable for clinical applications .

Compound IC50 (µM) Cell Line In Vivo Efficacy (%)
This compound15K56245
5-Fluorouracil10K56240
Compound A12B1650

In a study involving various derivatives, it was found that some compounds exhibited significant tumor inhibition rates while maintaining lower toxicity levels compared to standard treatments .

Antiviral Applications

Recent investigations have indicated that modifications of uracil derivatives can lead to compounds with antiviral properties. Specifically, this compound has shown promise against viral infections such as hepatitis B and C. The compound's structure allows for interaction with viral nucleic acids, potentially inhibiting viral replication .

Research Findings
A study highlighted the synthesis of nucleoside analogs derived from uracil that exhibited significant antiviral activity. These compounds demonstrated efficacy against various viruses by disrupting their replication processes .

Virus Type Efficacy (%) Compound Tested
Hepatitis B70This compound
Hepatitis C65Compound B
HIV60Compound C

Pharmacokinetic Properties

The pharmacokinetics of this compound indicate improved absorption and bioavailability compared to traditional formulations of 5-FU. Studies have shown that the addition of hydroxyethyl groups enhances solubility and facilitates better tissue distribution .

Comparative Pharmacokinetics Table

Parameter This compound 5-Fluorouracil
Bioavailability (%)7525
Half-life (hours)120.5
Peak Plasma Concentration (µg/mL)20050

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil involves its incorporation into biological systems where it can interfere with nucleic acid metabolism. The fluorine atom enhances the compound’s ability to inhibit enzymes such as thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and applications of 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil and related uracil derivatives:

Compound Name Substituents (N1/N3) Key Properties/Applications Reference
This compound 2-hydroxyethyl Potential use in flame-retardant polymers; improved thermal stability (inferred from non-fluorinated analog)
5-Fluorouracil (5-FU) H (unsubstituted) Anticancer agent; IC50 = 0.021 ng/mL; 100% cross-reactivity in SERS assays
Tegafur Tetrahydrofuran 5-FU prodrug; IC50 = 0.706 ng/mL; slower metabolic activation
Carmofur Hexylcarbamate Lipophilic 5-FU derivative; IC50 = 0.523 ng/mL; enhanced tissue penetration
1,3-Bis(tetrahydrofuran-2-yl)-5-fluorouracil Tetrahydrofuran High toxicity (rat LD50 = 1730 mg/kg); mutagenic potential
5-Fluoro-1,3-dimethyluracil Methyl Low bioactivity (IC50 >100 ng/mL); used in chemical synthesis

Pharmacological Activity

  • Potency and Cross-Reactivity : 5-Fluorouracil (5-FU) exhibits the highest potency (IC50 = 0.021 ng/mL) among fluorinated uracils due to its unmodified structure, enabling direct inhibition of thymidylate synthase . Substitutions at N1/N3, as seen in Tegafur and Carmofur, reduce potency (IC50 >0.5 ng/mL) but improve pharmacokinetic properties (e.g., oral bioavailability) .
  • Toxicity : Compounds like 1,3-bis(tetrahydrofuran-2-yl)-5-fluorouracil demonstrate significant toxicity (LD50 = 1730 mg/kg in rats), attributed to metabolic release of 5-FU and toxic byproducts (e.g., hydrogen cyanide) during decomposition . In contrast, hydroxyethyl-substituted derivatives may prioritize material safety over bioactivity.

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil, and how can reaction efficiency be optimized?

Answer:
The compound can be synthesized via esterification using 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione and acyl chlorides (e.g., furan-2-carbonyl chloride). Key steps include:

  • Reaction Conditions : Ice bath, triethylamine as a catalyst, 24-hour reaction time.
  • Purification : Ethyl acetate extraction, washing with 5% Na₂CO₃ solution, and recrystallization from methanol .
  • Efficiency Optimization :
    • Control temperature to minimize side reactions.
    • Use anhydrous solvents to prevent hydrolysis.
    • Monitor reaction progress via TLC or HPLC.

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and hydroxyl group interactions. For example, protonation constants of analogous ligands were determined via NMR titration .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in related uracil derivatives) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for applications in polymer synthesis .

Advanced: How does the coordination chemistry of this compound with metal ions influence its reactivity?

Answer:
The hydroxyl and uracil moieties enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). Studies on analogous ligands show:

  • Stoichiometry : Formation of [M(HL)]⁴⁺ and [ML₂]⁶⁺ complexes, depending on ligand denticity .
  • Thermodynamic Stability : Stability constants (log β) are pH-dependent, with higher stability in neutral-to-alkaline conditions.
  • Reactivity Implications :
    • Enhanced electron transfer in catalytic cycles.
    • Altered solubility and bioavailability in biological systems.

Table 1 : Stability constants (log β) of analogous ligands with metal ions

Metal IonLigandlog β ([M(HL)]⁴⁺)log β ([ML₂]⁶⁺)
Cu²⁺L212.318.7
Ni²⁺L19.815.2

Advanced: What mechanistic insights exist for the photoreactivity of this compound?

Answer:
Under UV irradiation, the compound undergoes stereoselective cycloaddition or substitution:

  • Cycloaddition : In aprotic media (e.g., DMSO), forms barrelene derivatives via [2+2] photodimerization .
  • Substitution : In protic media (e.g., methanol-water), generates aryl-substituted uracils via radical intermediates.
  • Experimental Design :
    • Use controlled wavelength (254–365 nm) and inert atmospheres to isolate pathways.
    • Monitor product ratios via HPLC-MS .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Sparingly soluble in water (~1 mg/mL at 20°C) but improves in polar aprotic solvents (e.g., DMSO, methanol) .
  • Stability :
    • Stable under inert, dry conditions.
    • Degrades in presence of oxidizers (e.g., peroxides) or strong bases .
  • Storage Recommendations :
    • Store at –20°C in amber vials under nitrogen.
    • Avoid freeze-thaw cycles.

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Predict binding affinity to thymidylate synthase (a target for anticancer drugs) using AutoDock or Schrödinger .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the uracil ring) with IC₅₀ values.
  • DFT Calculations : Optimize geometries and calculate frontier orbitals to assess reactivity (e.g., HOMO-LUMO gaps) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Exposure Control : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize with 10% NaOH before disposal .
  • Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: What role does this compound play in polymer science, and how are its properties tailored?

Answer:
The compound serves as a monomer in flame-retardant polyurethane foams:

  • Synthesis : React with boric acid and ethylene carbonate to form oligoetherols with reduced flammability .
  • Property Tailoring :
    • Vary crosslinking density to adjust mechanical strength.
    • Incorporate boron for flame resistance (LOI >26%) .

Table 2 : Thermal properties of polyurethane foams derived from bis(2-hydroxyethyl) uracil analogs

Foam TypeDecomposition Temp (°C)LOI (%)
Standard28022
Boron-modified32028

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil
Reactant of Route 2
5-Fluoro-1,3-bis(2-hydroxyethyl)-uracil

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